

Benchmarking (3-Aminophenyl)(morpholino)methanone: A Comparative Guide for CNS Research

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Compound of Interest

Compound Name: (3-Aminophenyl)
(morpholino)methanone

Cat. No.: B171742

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For Researchers, Scientists, and Drug Development Professionals

(3-Aminophenyl)(morpholino)methanone is a research chemical recognized as a key intermediate in the synthesis of various active pharmaceutical ingredients.[1][2] Its chemical structure, featuring an aminophenyl group and a morpholine moiety, suggests potential activity within the central nervous system (CNS), a notion supported by the prevalence of the morpholine scaffold in many CNS-active compounds. This guide provides a comparative analysis of **(3-Aminophenyl)(morpholino)methanone** against other research chemicals with known CNS targets, offering insights for its potential applications in drug discovery and neuroscience research.

While direct experimental data on the biological targets and potency of **(3-Aminophenyl)(morpholino)methanone** are not readily available in peer-reviewed literature, its structural components provide clues to its likely pharmacological profile. The aminophenyl group is a common feature in ligands targeting monoamine systems, including serotonin and dopamine receptors and transporters. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to improve pharmacokinetic properties such as solubility and metabolic stability.

Given the absence of direct quantitative data for **(3-Aminophenyl)(morpholino)methanone**, this guide will benchmark it against a well-characterized research chemical with a related

structural motif and known activity on a key CNS target: WAY-100635, a potent and selective serotonin 5-HT_{1A} receptor antagonist. This comparison will be based on the analysis of their structural features and the known experimental data for WAY-100635, providing a framework for designing future studies to elucidate the biological activity of **(3-Aminophenyl)(morpholino)methanone**.

Structural and Physicochemical Properties

A fundamental step in benchmarking research chemicals is the comparison of their structural and physicochemical properties, which can influence their pharmacokinetic and pharmacodynamic profiles.

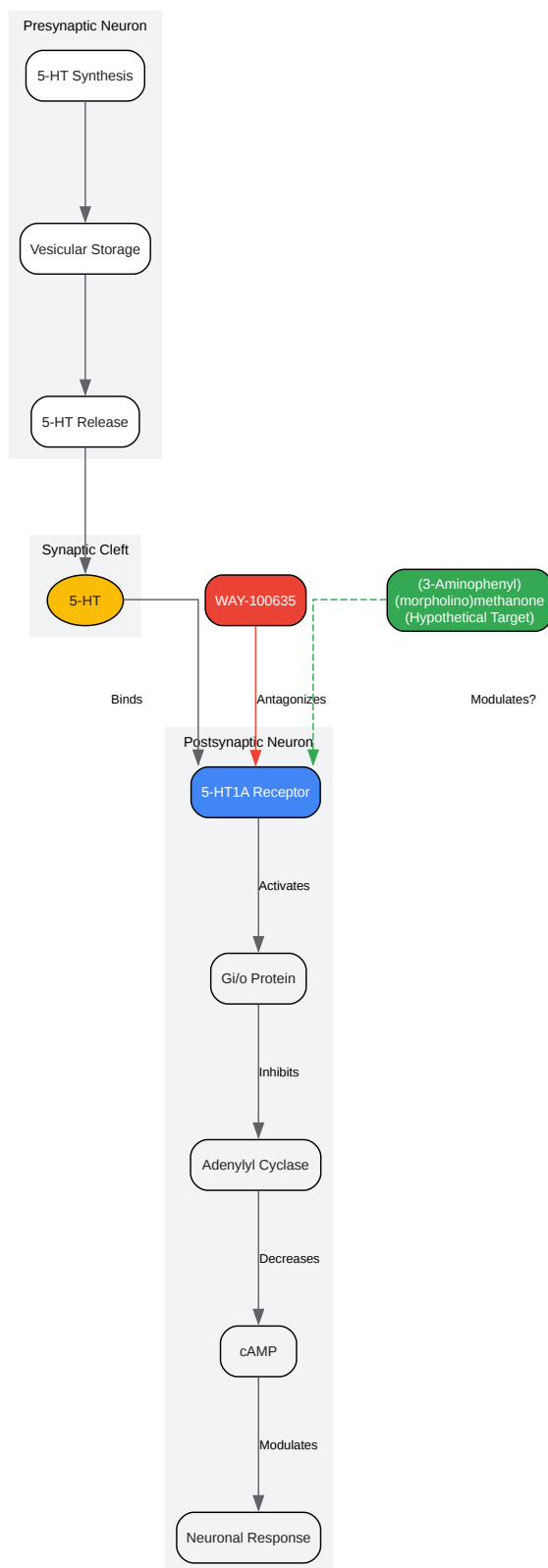
Property	(3-Aminophenyl)(morpholino)methanone	WAY-100635
Chemical Formula	C ₁₁ H ₁₄ N ₂ O ₂	C ₂₅ H ₃₄ N ₂ O ₂
Molecular Weight	206.24 g/mol	406.55 g/mol
CAS Number	104775-65-7[3][4]	146714-99-0
Core Structure	Aminophenyl-methanone-morpholine	Phenylpiperazine
Key Functional Groups	Primary amine, amide, ether	Secondary amine, amide, ether

Putative Biological Targets and Signaling Pathways

The structural characteristics of **(3-Aminophenyl)(morpholino)methanone** suggest a potential interaction with monoaminergic systems. The 3-aminophenyl group is a bioisostere of various neurotransmitter precursors and ligands. The morpholine moiety, while often considered a pharmacokinetic enhancer, can also contribute to target binding.

Based on these features, a plausible hypothesis is that **(3-Aminophenyl)(morpholino)methanone** could modulate the activity of serotonin or dopamine receptors or transporters. The diagram below illustrates a hypothetical signaling pathway that could be

investigated for this compound, drawing parallels with the known mechanism of 5-HT_{1A} receptor modulation by WAY-100635.



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Caption: Hypothetical 5-HT1A signaling pathway and the potential modulatory role of **(3-Aminophenyl)(morpholino)methanone**.

Experimental Protocols for Benchmarking

To empirically determine the biological activity of **(3-Aminophenyl)(morpholino)methanone** and enable a direct comparison with WAY-100635, the following experimental protocols are recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of **(3-Aminophenyl)(morpholino)methanone** for the human 5-HT1A receptor.

Methodology:

- Materials: Membranes from cells stably expressing the human 5-HT1A receptor, [^3H]WAY-100635 (radioligand), **(3-Aminophenyl)(morpholino)methanone**, WAY-100635 (unlabeled), appropriate buffer solutions, scintillation fluid, and a liquid scintillation counter.
- Procedure:
 - Prepare serial dilutions of **(3-Aminophenyl)(morpholino)methanone** and unlabeled WAY-100635.
 - In a 96-well plate, incubate the cell membranes with a fixed concentration of [^3H]WAY-100635 and varying concentrations of the test compounds.
 - Incubate at room temperature for a specified time to reach equilibrium.
 - Terminate the binding reaction by rapid filtration through glass fiber filters.
 - Wash the filters to remove unbound radioligand.
 - Measure the radioactivity retained on the filters using a liquid scintillation counter.

- Analyze the data using non-linear regression to determine the IC_{50} values, which can then be converted to K_i values using the Cheng-Prusoff equation.

Functional Assays (e.g., [^{35}S]GTPyS Binding Assay)

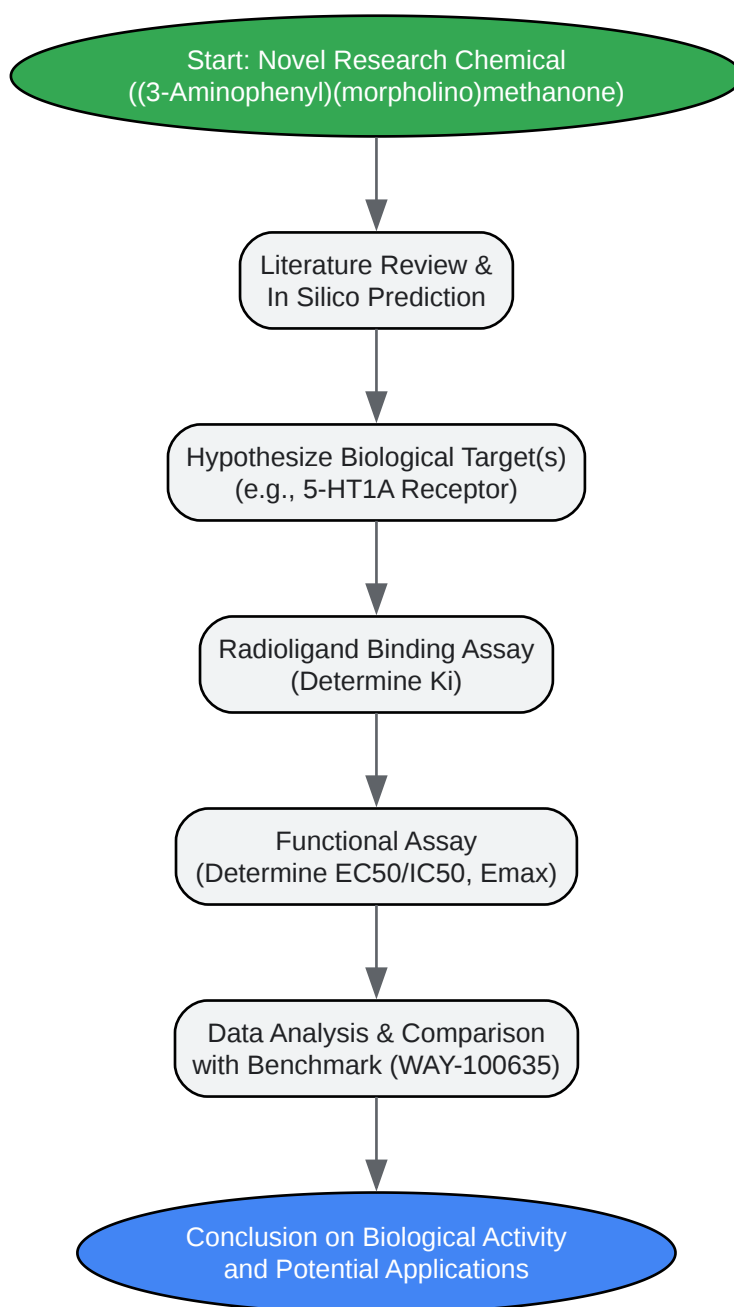
Objective: To determine the functional activity (EC_{50} and intrinsic activity) of **(3-Aminophenyl)(morpholino)methanone** at the 5-HT_{1A} receptor.

Methodology:

- Materials: Membranes from cells expressing the 5-HT_{1A} receptor, [^{35}S]GTPyS (radioligand), GDP, **(3-Aminophenyl)(morpholino)methanone**, a known 5-HT_{1A} agonist (e.g., 8-OH-DPAT), and appropriate buffers.
- Procedure:
 - Pre-incubate cell membranes with GDP.
 - Add varying concentrations of **(3-Aminophenyl)(morpholino)methanone** or the reference agonist.
 - Initiate the binding reaction by adding [^{35}S]GTPyS.
 - Incubate for a defined period at 30°C.
 - Terminate the reaction by rapid filtration.
 - Measure the amount of bound [^{35}S]GTPyS by liquid scintillation counting.
 - Analyze the data to determine the potency (EC_{50}) and efficacy (E_{max}) of the compound in stimulating G-protein activation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for characterizing a novel research chemical like **(3-Aminophenyl)(morpholino)methanone**.



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Caption: General experimental workflow for characterizing a novel research chemical.

Conclusion

(3-Aminophenyl)(morpholino)methanone represents a research chemical with a structural scaffold suggestive of CNS activity. While direct experimental evidence of its biological targets remains to be elucidated, a systematic benchmarking approach against well-characterized

compounds like WAY-100635 can guide future investigations. The proposed experimental protocols for radioligand binding and functional assays provide a clear path forward for determining its pharmacological profile. Such studies are essential for unlocking the potential of **(3-Aminophenyl)(morpholino)methanone** and similar novel compounds in the development of new therapeutics for neurological and psychiatric disorders.

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